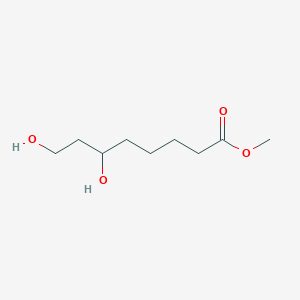

6,8-Dihydroxyoctanoic acid methyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18O4 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

methyl 6,8-dihydroxyoctanoate |

InChI |

InChI=1S/C9H18O4/c1-13-9(12)5-3-2-4-8(11)6-7-10/h8,10-11H,2-7H2,1H3 |

InChI Key |

CRUBJJQTENRFEL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCC(CCO)O |

Origin of Product |

United States |

Synthetic Methodologies for 6,8 Dihydroxyoctanoic Acid Methyl Ester

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer the advantage of high stereoselectivity, often under mild reaction conditions. These strategies primarily involve enzymatic reductions to establish the chiral center at the C6 position and biocatalytic esterification or hydrolysis steps.

Enzymatic Reduction Strategies

The stereoselective reduction of a carbonyl group at the C6 position is a critical step in the synthesis of chiral 6,8-Dihydroxyoctanoic acid methyl ester. Enzymes such as reductases found in baker's yeast, as well as isolated alcohol dehydrogenases and carbonyl reductases, are highly effective for this transformation.

Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the asymmetric reduction of prochiral ketones due to its low cost, availability, and ease of use. In the synthesis of (S)-(–)-methyl 6,8-dihydroxyoctanoate, a key precursor to (R)-(+)-α-lipoic acid, the stereocontrolled reduction of a keto-ester intermediate is a pivotal step. rsc.org

One reported synthesis utilizes immobilized baker's yeast for the reduction of methyl 8,8-dimethyl-6-oxo-octanoate. rsc.org This enzymatic step is crucial for establishing the desired (S)-stereochemistry at the C6 hydroxyl group. The immobilization of the yeast can lead to improved operational stability and easier separation from the reaction mixture.

Table 1: Baker's Yeast Mediated Reduction of a 6-Oxooctanoate Derivative

| Substrate | Biocatalyst | Product | Key Outcome |

|---|

This table illustrates a key step in an enantiospecific synthesis where Baker's yeast is employed for stereoselective reduction.

Isolated alcohol dehydrogenases (ADHs) and carbonyl reductases (CRs) offer a more controlled and often more selective alternative to whole-cell systems like baker's yeast. These enzymes, which typically require a nicotinamide (B372718) cofactor such as NAD(P)H, can provide excellent enantioselectivity in the reduction of keto-esters.

A notable example is the use of a carbonyl reductase from Rhodococcus sp. for the asymmetric reduction of ethyl 8-chloro-6-oxooctanoate. This reaction yields (S)-ethyl 8-chloro-6-hydroxyoctanoate, a closely related analogue of the target molecule, with high enantiomeric excess. This process highlights the potential for these enzymes in producing chiral hydroxy-esters that are valuable intermediates in the synthesis of biologically active molecules like (R)-α-lipoic acid.

Table 2: Carbonyl Reductase Catalyzed Reduction of an 8-chloro-6-oxooctanoate

| Enzyme Source | Substrate | Product | Cofactor Regeneration | Conversion | Enantiomeric Excess (ee) |

|---|

This table presents data on the efficient and highly stereoselective reduction of a keto-ester to a chiral hydroxy-ester using a specific carbonyl reductase.

Biocatalytic Esterification and Hydrolysis Processes

Lipases are versatile enzymes that can catalyze both the formation and hydrolysis of ester bonds. In the context of this compound synthesis, lipases can be employed in two main ways:

Esterification: A lipase (B570770) can catalyze the direct esterification of 6,8-dihydroxyoctanoic acid with methanol (B129727) to form the desired methyl ester. This approach is often favored for its mild reaction conditions and high selectivity, avoiding the need for harsh acid catalysts.

Hydrolysis (Kinetic Resolution): In cases where a racemic mixture of this compound is synthesized, a lipase can be used for kinetic resolution. By selectively hydrolyzing one enantiomer of the ester to the corresponding carboxylic acid, the remaining unreacted ester is enriched in the other enantiomer.

The choice of lipase, solvent, and reaction conditions is crucial for achieving high conversion and selectivity in these processes. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are frequently used to simplify catalyst recovery and reuse.

Classical Organic Synthesis Routes

Traditional organic synthesis provides a robust framework for the construction of this compound. These methods often involve the formation of carbon-carbon bonds to build the octanoic acid backbone, followed by functional group manipulations.

Aldol (B89426) Condensation and Subsequent Reduction Protocols

A plausible synthetic route based on classical organic reactions involves an initial aldol condensation to construct the carbon skeleton, followed by reduction steps to install the two hydroxyl groups.

A retrosynthetic analysis of the target molecule suggests that it can be derived from a β-hydroxy ketone, which in turn can be formed through an aldol reaction. A potential disconnection is between the C5 and C6 positions. This leads to two synthons: an enolate derived from a 3-carbon ketone equivalent (such as acetone) and a 5-carbon aldehyde-ester.

The forward synthesis would commence with the aldol condensation of methyl 5-oxopentanoate (B1240814) with the enolate of acetone. This reaction would yield a β-hydroxy ketone, methyl 6-hydroxy-8-oxononanoate. The subsequent step would involve the reduction of the ketone at the C8 position to a hydroxyl group. This reduction can be achieved using various reducing agents, such as sodium borohydride. A key challenge in this step is the stereoselective reduction of the newly formed ketone to achieve the desired diastereomer of the final diol product.

Table 3: Proposed Aldol Condensation Route

| Step | Reactants | Product | Key Transformation |

|---|---|---|---|

| 1. Aldol Condensation | Methyl 5-oxopentanoate, Acetone (with base catalyst) | Methyl 6-hydroxy-8-oxononanoate | C-C bond formation to create the β-hydroxy ketone |

This table outlines a theoretical classical organic synthesis pathway to the target molecule using an aldol condensation and subsequent reduction.

Oxidative Cleavage and Reduction Sequences

A viable synthetic approach to the carbon backbone of this compound involves the oxidative cleavage of a cyclic alkene precursor, such as a derivative of cyclooctene (B146475). This strategy leverages a readily available cyclic starting material to generate a linear, eight-carbon chain with functional groups at both ends, which can then be further manipulated.

The process typically begins with the ozonolysis of a suitable cyclooctene derivative. Ozonolysis is a powerful organic reaction that cleaves carbon-carbon double bonds. masterorganicchemistry.comresearchgate.net Depending on the subsequent workup conditions, the cleavage can yield either dicarbonyl compounds or dicarboxylic acids.

Reductive Workup : If the intermediate ozonide is treated with a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc, the reaction yields octane-1,8-dial.

Oxidative Workup : Alternatively, treating the ozonide with an oxidizing agent such as hydrogen peroxide (H₂O₂) leads to the formation of suberic acid (octanedioic acid). researchgate.net

Following the cleavage, a sequence of reduction and functional group manipulation is required. For instance, if suberic acid is the intermediate, selective mono-esterification to produce the methyl ester at one end can be achieved, followed by the selective reduction of the remaining carboxylic acid to a primary alcohol. This sequence would yield methyl 8-hydroxyoctanoate. Subsequent steps would then be necessary to introduce the hydroxyl group at the C6 position. This multi-step sequence provides a foundational framework for constructing the linear eight-carbon dihydroxy ester.

Asymmetric Hydrogenation Methodologies for Stereocenter Introduction

Asymmetric hydrogenation is a key technique for introducing the crucial stereocenter at the C6 position of the octanoic acid chain. This method is particularly effective when starting from a precursor containing a keto group at the C6 position, such as methyl 8-hydroxy-6-oxooctanoate.

Research has demonstrated a highly efficient process for preparing enantiomerically pure 6,8-dihydroxyoctanoic acid esters through the asymmetric chemocatalytic hydrogenation of methyl 8-hydroxy-6-oxooctanoate. google.com This transformation is typically carried out in the presence of specific transition metal complexes containing chiral ligands. A prominent example involves using a ruthenium catalyst complexed with an optically active phosphine (B1218219) ligand, such as (R)-BINAP. google.com

The reaction is conducted under a hydrogen atmosphere, where the catalyst facilitates the stereoselective reduction of the ketone to a secondary alcohol. By selecting the appropriate enantiomer of the chiral ligand (e.g., (R)-BINAP or (S)-BINAP), one can selectively produce either the (R)- or (S)-enantiomer of the final product with high enantiomeric purity. google.com

| Catalyst | Substrate | Pressure (H₂) | Temperature | Yield | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|---|

| Ru-(R)-BINAP | Methyl 8-hydroxy-6-oxooctanoate | 40 bar | 60 °C | 85% | (R)-6,8-Dihydroxyoctanoic acid methyl ester | 96% |

Reformatsky Reaction Applications in Carbon Chain Elongation

The Reformatsky reaction provides a classic and effective method for carbon-carbon bond formation, specifically for the synthesis of β-hydroxy esters. google.commdpi.com This reaction can be strategically applied to elongate a carbon chain and simultaneously install a hydroxyl group, making it suitable for the synthesis of the this compound backbone.

The reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. google.commdpi.com The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard or organolithium reagents, preventing undesired reactions with the ester functionality. google.com

A plausible synthetic disconnection for this compound positions the Reformatsky reaction as the key step for forming the C5-C6 bond. This could be achieved by reacting a protected 4-hydroxybutanal (a five-carbon synthon with the terminal hydroxyl group protected) with methyl bromoacetate (B1195939) in the presence of activated zinc. The reaction would yield methyl 6-hydroxy-8-(protected)-hydroxyoctanoate. Subsequent deprotection would afford the target diol structure. This application highlights the utility of the Reformatsky reaction in building up the carbon skeleton from smaller, functionalized fragments.

Stereoselective Synthesis of Enantiomers, particularly (6S)-6,8-Dihydroxyoctanoic Acid Methyl Ester

The biological activity of many molecules is dependent on their stereochemistry. Therefore, the stereoselective synthesis of specific enantiomers, such as (6S)-6,8-dihydroxyoctanoic acid methyl ester, is of significant chemical interest.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. Known methods for preparing enantiopure precursors to α-lipoic acid, such as 6,8-dihydroxyoctanoic acid esters, include syntheses starting from the chiral pool. google.com

While a classical chiral pool approach might start from compounds like L-malic acid or L-glutamic acid, another powerful strategy involves biocatalysis. An enantiospecific synthesis of (S)-(-)-methyl 6,8-dihydroxyoctanoate has been achieved through the enzymatic reduction of methyl 8-methoxy-6-oxooctanoate. google.comrsc.org This reaction employs baker's yeast, a biocatalyst, to stereoselectively reduce the ketone at the C6 position, establishing the desired (S) configuration. A subsequent demethylation step yields the final product. This chemoenzymatic method is a potent example of using biological systems to generate a specific enantiomer from a prochiral substrate.

Asymmetric Catalysis in Stereocenter Introduction

Asymmetric catalysis is a premier strategy for introducing stereocenters with high enantioselectivity, often using a small amount of a chiral catalyst to generate large quantities of a chiral product.

Ru-catalyzed Asymmetric Hydrogenation : As detailed in section 2.2.3, ruthenium complexes with chiral phosphine ligands like BINAP are highly effective for the enantioselective reduction of keto-esters. google.com To synthesize the (6S) enantiomer specifically, one would employ the catalyst with the corresponding stereochemistry, for example, a Ru-(S)-BINAP complex. This would direct the hydrogen addition to the opposite face of the carbonyl group compared to the (R)-BINAP catalyst, yielding (6S)-6,8-dihydroxyoctanoic acid methyl ester with high enantiomeric excess. google.com

OsO₄-catalyzed Asymmetric Dihydroxylation : The Sharpless Asymmetric Dihydroxylation is a powerful method for converting an alkene into a vicinal diol with predictable stereochemistry. organic-chemistry.orgwikipedia.org This reaction could be applied to a precursor such as methyl oct-6-enoate. The reaction uses a catalytic amount of osmium tetroxide (OsO₄) and a chiral ligand derived from cinchona alkaloids. Commercially available catalyst mixtures, known as AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand), deliver the two hydroxyl groups to opposite faces of the double bond. organic-chemistry.orgwikipedia.org By selecting the appropriate AD-mix, one could synthesize a diol precursor with the desired stereochemistry at C6, which could then be carried forward to the target molecule.

Chirality Induction and Enantiomeric Purity Optimization

The success of a stereoselective synthesis is measured by the degree of chirality induction and the final enantiomeric purity of the product. In the synthesis of this compound, several factors are critical for optimization.

In Ru-catalyzed asymmetric hydrogenation, the choice of the chiral ligand (e.g., (R)-BINAP) is the primary determinant of the product's stereochemistry. The reaction conditions, including hydrogen pressure, temperature, and solvent, are optimized to maximize both the chemical yield and the enantiomeric excess (ee). For the reduction of methyl 8-hydroxy-6-oxooctanoate, an enantiomeric excess of 96% has been achieved, indicating highly effective chirality induction. google.com

The enantiomeric purity of the final product is typically determined using analytical techniques capable of separating enantiomers, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). google.com These methods allow for precise quantification of the enantiomeric ratio, which is essential for validating and optimizing the stereoselective synthesis. Similarly, enzymatic reductions often provide very high levels of enantioselectivity, as seen in the baker's yeast-mediated synthesis of the (S)-enantiomer. google.comrsc.org

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The optimization of reaction conditions is paramount in maximizing the yield and enantiomeric purity of this compound. A prominent method for its synthesis is the asymmetric catalytic hydrogenation of a precursor, methyl 8-hydroxy-6-oxooctanoate.

One specific example of this approach details the synthesis of methyl (R)-6,8-dihydroxyoctanoate using a Ruthenium-(R)-BINAP complex as the catalyst. In a documented procedure, 3.8 grams of methyl 8-hydroxy-6-oxooctanoate were hydrogenated in 20 mL of oxygen-free methanol. The reaction was conducted at a temperature of 60°C under a constant hydrogen pressure of 40 bar for 20 hours with vigorous stirring. Following the reaction, purification by column chromatography yielded 3.2 grams of methyl (R)-6,8-dihydroxyoctanoate, which corresponds to a yield of 85%. The enantiomeric excess was determined to be a high 96%.

General conditions for this type of asymmetric hydrogenation can vary, with temperatures ranging from approximately 10°C to 140°C, and hydrogen pressures from 1 to 100 bar. More typically, temperatures between 20°C and 70°C and pressures from 4 to 50 bar are employed. The reaction times generally fall within the range of 2 to 48 hours, with 6 to 24 hours being common. The molar ratio of the ruthenium catalyst to the substrate is also a critical parameter, typically ranging from 0.001 to 5 mol %, with a preference for 0.005 to 0.2 mol %. The choice of solvent can also influence the reaction, with alcohols like methanol and ethanol, chlorinated hydrocarbons, ethers, esters, and aromatic hydrocarbons being suitable options. To prevent side reactions like ketal formation when using alcohol solvents, up to 10% by volume of water can be added.

The table below summarizes the specific and general conditions for the asymmetric catalytic hydrogenation synthesis of this compound.

| Parameter | Specific Example Value | General Range |

|---|---|---|

| Starting Material | Methyl 8-hydroxy-6-oxooctanoate | Methyl 8-hydroxy-6-oxooctanoate or similar precursors |

| Catalyst | Ru-(R)-BINAP complex | Ruthenium complexes with optically active phosphines |

| Temperature | 60°C | 10°C - 140°C (typically 20°C - 70°C) |

| Hydrogen Pressure | 40 bar | 1 - 100 bar (typically 4 - 50 bar) |

| Reaction Time | 20 hours | 2 - 48 hours (typically 6 - 24 hours) |

| Solvent | Methanol | Alcohols, chlorinated hydrocarbons, ethers, esters, aromatic hydrocarbons |

| Catalyst Loading (mol %) | Not specified in detail | 0.001 - 5% (typically 0.005 - 0.2%) |

| Yield | 85% | Varies with conditions |

| Enantiomeric Excess | 96% | Generally high (e.g., 90-99%) |

Green Chemistry Principles in Process Development

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of the chemical process. Key aspects of green chemistry include the use of renewable feedstocks, the reduction of waste, the use of less hazardous chemicals, and the design of energy-efficient processes.

A notable example of a greener approach to synthesizing an enantiomer of this compound is the enantioselective synthesis of (S)-(-)-6,8-dihydroxyoctanoic acid methyl ester. This method employs the enzymatic reduction of methyl 8-methoxy-6-oxooctanoate using baker's yeast (Saccharomyces cerevisiae). The use of biocatalysts like baker's yeast aligns with several green chemistry principles:

Use of Renewable Feedstocks : Baker's yeast is a renewable biocatalyst.

Catalysis : Enzymes are highly efficient and specific catalysts, often leading to higher selectivities and yields, thus reducing the formation of byproducts.

Benign Solvents : Enzymatic reactions are often carried out in aqueous media under mild conditions (ambient temperature and pressure), reducing the need for harsh organic solvents and high energy consumption.

Reduction of Derivatives : This specific biocatalytic route starts from a methoxy-protected precursor, which requires a subsequent ether cleavage step. However, the enzymatic reduction itself is a direct and selective transformation.

The use of immobilized enzymes is another strategy that enhances the green credentials of a synthetic process. Immobilization allows for the easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple cycles. This not only reduces the cost of the catalyst but also minimizes waste.

While the asymmetric catalytic hydrogenation described in the previous section is highly efficient, it relies on a precious metal catalyst (ruthenium) and often requires organic solvents and high pressures. In contrast, biocatalytic routes, such as the one employing baker's yeast, offer a more environmentally benign alternative. The optimization of these biocatalytic processes, for instance, by screening for more active and stable enzymes or by optimizing the reaction medium and conditions, can further enhance their greenness and industrial viability.

The principles of green chemistry encourage a life-cycle assessment of the entire synthetic process, from the sourcing of raw materials to the final product and its disposal. For the synthesis of this compound, this would involve considering the environmental impact of preparing the starting materials, the energy consumption of the reaction, the toxicity of the reagents and solvents used, and the amount and nature of the waste generated.

Derivatization and Structural Modifications for Advanced Research Applications

Synthesis of Analogues and Related Compounds

The synthesis of analogues of 6,8-dihydroxyoctanoic acid methyl ester allows for the fine-tuning of its chemical and physical properties. This is particularly important for creating compounds with specific functionalities for research purposes.

The introduction of halogen atoms, such as chlorine, into the this compound backbone can serve multiple purposes, including altering the compound's reactivity and providing a handle for further chemical transformations. While the direct halogenation of this compound is not extensively detailed, a plausible synthetic route can be inferred from related chemistry. The hydroxyl groups at the C6 and C8 positions can be converted into better leaving groups, such as tosylates or mesylates. Subsequent nucleophilic substitution with a halide salt, for instance, sodium chloride, would yield the corresponding dihalogenated derivative. A related process describes the synthesis of lower alkyl 6,8-dichlorooctanoates from 8-chloro-6-hydroxyoctanoates by reaction with thionyl chloride, showcasing a method to introduce a second chlorine atom into a similar backbone. iris-biotech.de

A proposed two-step conversion of the dihydroxy compound to a dichloro derivative would likely involve:

Activation of the hydroxyl groups, for example, by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270).

Displacement of the resulting mesylate or tosylate groups with a chloride ion source.

This approach provides a pathway to halogenated analogues that can be used as intermediates in further synthetic endeavors or as probes to study steric and electronic effects in biological systems.

Deuterium-labeled compounds are invaluable tools in metabolic research and mechanistic studies, acting as tracers that can be monitored by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govsigmaaldrich.com The synthesis of deuterium-labeled this compound can be approached through several established methods for deuterium (B1214612) incorporation. nih.govuniversiteitleiden.nl

One common strategy is hydrogen-deuterium (H-D) exchange, which can be catalyzed by metals such as palladium. nih.gov For this compound, this could potentially introduce deuterium at various positions along the carbon chain. The specific positions of labeling would depend on the reaction conditions and the lability of the C-H bonds.

Alternatively, deuterated reagents can be employed during the synthesis of the molecule itself. For instance, the use of a deuterated reducing agent, such as sodium borodeuteride (NaBD4), in the reduction of a corresponding keto-ester precursor would introduce deuterium at the C6 position. Similarly, building the molecule from smaller, deuterated fragments is another viable approach to achieve specific labeling patterns. These isotopically labeled analogues are critical for elucidating the metabolic fate of 6,8-dihydroxyoctanoic acid and its derivatives. sigmaaldrich.com

The modification of this compound to create biological probes allows for the investigation of its interactions with biological systems. Common strategies include the incorporation of reporter groups such as fluorescent tags or photoaffinity labels.

Fluorescent Probes: A fluorescent dye can be attached to one of the hydroxyl groups of this compound. This is typically achieved by reacting the diol with an activated form of the fluorophore, such as an N-hydroxysuccinimide (NHS) ester of the dye. The resulting fluorescently labeled analogue can be used in fluorescence microscopy or flow cytometry to visualize its localization within cells or tissues.

Photoaffinity Probes: Photoaffinity labeling is a powerful technique to identify the binding partners of a molecule within a complex biological sample. This involves incorporating a photoreactive group, such as a diazirine or a benzophenone, into the structure of this compound. Upon irradiation with UV light, the photoreactive group forms a covalent bond with nearby molecules, allowing for the identification of interacting proteins or other biomolecules. The synthesis of such a probe could involve the chemical modification of one of the hydroxyl groups to attach a linker connected to the photoreactive moiety.

These structurally modified probes are essential for dissecting the molecular mechanisms of action and identifying the biological targets of 6,8-dihydroxyoctanoic acid and its metabolites.

Functional Group Transformations for Downstream Synthesis

The hydroxyl groups and the methyl ester of this compound are amenable to a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, most notably lipoic acid.

A critical step in the conversion of this compound to other important compounds is the activation of its two hydroxyl groups. This is commonly achieved through mesylation, which involves reacting the diol with methanesulfonyl chloride (MsCl) in the presence of a base, such as pyridine. This reaction converts the hydroxyl groups into mesylates, which are excellent leaving groups in nucleophilic substitution reactions. The resulting dimesylated compound, methyl 6,8-bis(methylsulfonyloxy)octanoate, is a key intermediate for the introduction of other functional groups at the C6 and C8 positions.

| Reactant | Reagent | Product | Purpose of Transformation |

|---|---|---|---|

| This compound | Methanesulfonyl chloride (MsCl), Pyridine | Methyl 6,8-bis(methylsulfonyloxy)octanoate | Activation of hydroxyl groups for nucleophilic substitution |

This compound is a well-established precursor in the synthesis of lipoic acid and its esters. The synthetic route typically proceeds through the dimesylated intermediate described above. The two mesylate groups are then displaced by a sulfur nucleophile. A common method involves reaction with sodium disulfide (Na2S2), which introduces the two sulfur atoms required for the formation of the dithiolane ring of lipoic acid. This reaction directly yields lipoic acid methyl ester, which can then be hydrolyzed to afford lipoic acid. rsc.orgnih.gov

Dimesylation: this compound is converted to methyl 6,8-bis(methylsulfonyloxy)octanoate.

Displacement with Disulfide: The dimesylate is reacted with sodium disulfide to form the dithiolane ring, yielding lipoic acid methyl ester.

Hydrolysis (optional): The methyl ester can be hydrolyzed to the free carboxylic acid, lipoic acid.

This synthetic pathway highlights the utility of this compound as a key building block in the preparation of the biologically important antioxidant, lipoic acid.

| Starting Material | Intermediate | Reagent for Second Step | Final Product |

|---|---|---|---|

| This compound | Methyl 6,8-bis(methylsulfonyloxy)octanoate | Sodium disulfide (Na2S2) | Lipoic acid methyl ester |

Application as Research Standards and Biochemical Probes

The utility of this compound in scientific investigation extends to its application as a reference material for analytical purposes and as a foundational structure for the development of sophisticated biochemical probes. Its defined chemical identity and physical properties make it a valuable tool in both qualitative and quantitative studies.

Application as a Research Standard

6,8-Dihydroxyoctanoic acid and its methyl ester are utilized as well-documented reference standards in various analytical applications. veeprho.com Adherence to strict regulatory guidelines set by pharmacopeias such as the USP, EMA, JP, and BP underscores its suitability for these purposes. veeprho.com The primary applications in this context include analytical method development, method validation (AMV), and quality control (QC), particularly in the manufacturing of related compounds like octanoic acid. veeprho.com

The availability of a comprehensive Structure Elucidation Report (SER) for commercially available standards of this compound ensures its reliability for precise analytical work. veeprho.com This documentation is critical for researchers and quality control chemists who require a high degree of confidence in the identity and purity of their reference materials. In chromatographic analyses, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), this compound can serve as a standard for retention time and for the calibration of analytical instruments. evitachem.com

Below is a data table summarizing the key applications of this compound as a research standard.

| Application Area | Specific Use | Importance |

| Analytical Method Development | Establishing separation and detection parameters in chromatography (GC, HPLC) and mass spectrometry (MS). | Ensures the accuracy and specificity of new analytical methods for related compounds. |

| Method Validation (AMV) | Verifying the performance characteristics of an analytical method, such as linearity, accuracy, and precision. | Confirms that the analytical method is suitable for its intended purpose. |

| Quality Control (QC) | Routine monitoring of manufacturing processes, for instance, in the production of Octanoic acid. | Guarantees the identity, purity, and quality of manufactured chemical products. veeprho.com |

| Reference Material | Serving as a benchmark for the identification and quantification of this compound in various samples. | Provides a reliable point of comparison for experimental results. evitachem.com |

Application as Biochemical Probes

While direct, widespread application of this compound as a biochemical probe is not extensively documented in publicly available research, its chemical structure provides a versatile scaffold for derivatization into such tools. The presence of two hydroxyl groups and an ester functional group allows for a variety of structural modifications to introduce reporter groups or reactive moieties. These modifications can transform the parent molecule into a probe capable of interrogating biological systems.

Potential derivatizations of this compound to create biochemical probes could include:

Fluorescent Labeling: The hydroxyl groups at the 6 and 8 positions are amenable to esterification or etherification with fluorescent dyes. For instance, coupling with fluorophores like fluorescein (B123965) or BODIPY derivatives could yield fluorescent probes. nih.govresearchgate.net These probes could be used in cellular imaging studies to investigate the uptake and metabolism of medium-chain fatty acids or to explore their interactions with specific proteins. The enzymatic cleavage of such a fluorescently labeled ester by intracellular lipases would result in a measurable change in fluorescence, allowing for the monitoring of enzyme activity. nih.gov

Affinity Tagging: The introduction of an affinity tag, such as biotin, would enable the use of the modified this compound in affinity purification experiments. This could be achieved by derivatizing one of the hydroxyl groups with a biotin-containing linker. Such a probe could be used to identify and isolate proteins that bind to or metabolize this fatty acid ester.

Cross-linking Agents: Modification of the hydroxyl groups to incorporate photoreactive or chemically reactive cross-linking groups could generate probes for studying protein-lipid interactions. Upon activation, these probes would form covalent bonds with nearby interacting proteins, allowing for their subsequent identification by techniques like mass spectrometry.

The following table outlines potential structural modifications and their corresponding research applications.

| Modification Type | Potential Reagent/Moiety | Research Application | Principle |

| Fluorescent Labeling | BODIPY, NBD, Dansyl chloride | Cellular imaging, Enzyme activity assays | Visualization of subcellular localization and metabolism; detection of enzymatic cleavage through fluorescence changes. thermofisher.comgoogle.com |

| Affinity Tagging | Biotin-NHS ester | Protein pull-down assays, Identification of binding partners | Selective isolation of proteins that interact with the fatty acid ester probe. |

| Photo-reactive Cross-linking | Azido- or diazirine-containing reagents | Mapping protein-lipid interactions | Covalent capture of interacting proteins upon photoactivation for subsequent identification. researchgate.net |

It is important to note that while the chemical principles for these modifications are well-established for similar molecules, specific research detailing the synthesis and application of such probes derived from this compound is not yet prevalent. The development of such tools, however, holds promise for advancing our understanding of lipid metabolism and signaling.

Advanced Analytical Strategies for Quantification and Characterization in Research Matrices

Chromatographic Techniques for Separation and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acid methyl esters (FAMEs) due to its high chromatographic resolution. nih.govsemanticscholar.org The methyl ester form of 6,8-dihydroxyoctanoic acid is amenable to GC analysis, although the presence of two hydroxyl groups can impact its volatility. To enhance performance, a derivatization step, such as silylation, is often employed to convert the hydroxyl groups into trimethylsilyl (TMS) ethers. This process increases the compound's volatility and thermal stability, leading to improved peak shape and sensitivity.

In a typical GC-MS workflow, the sample is injected into a heated port to ensure rapid vaporization. nih.gov The vaporized analytes are then separated on a capillary column, commonly with a non-polar or medium-polarity stationary phase. semanticscholar.orgthepharmajournal.com The oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. Following separation, the analyte enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting mass spectrum, which provides a unique fragmentation pattern or "fingerprint," is used for identification by comparison to spectral libraries. jeol.com

Table 1: Representative GC-MS Parameters for Hydroxylated FAME Analysis This table presents typical starting parameters for method development. Actual values may vary based on the specific instrument and research matrix.

| Parameter | Typical Setting | Purpose |

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, while splitless is preferred for trace analysis to maximize analyte transfer to the column. |

| Injector Temperature | 240 - 260 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. semanticscholar.orgthepharmajournal.com |

| Carrier Gas | Helium | Inert gas that carries the analyte through the column; chosen for its efficiency and safety. thepharmajournal.com |

| Column Type | Fused silica capillary (e.g., 30m x 0.25mm x 0.25µm) | Provides high-resolution separation of complex mixtures. |

| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5ms) | A versatile, medium-polarity phase suitable for a wide range of organic molecules, including FAMEs. |

| Oven Program | Initial 70°C, ramp to 280°C at 10°C/min | A temperature gradient is used to effectively separate compounds with different boiling points over the course of the analysis. semanticscholar.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A hard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. jeol.com |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Filters ions based on their mass-to-charge ratio (m/z) for detection and quantification. |

Liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach, particularly for analytes that are thermally labile or not sufficiently volatile for GC. sfrbm.org While the methyl ester can be analyzed by LC-MS, this technique is especially powerful for analyzing the parent compound, 6,8-dihydroxyoctanoic acid, or other forms that are not amenable to GC. A significant challenge in the LC-MS analysis of fatty acids is their poor ionization efficiency in common mobile phases. nih.govresearchgate.net

To overcome this, chemical derivatization is frequently employed to enhance the analyte's response in the mass spectrometer. ddtjournal.comlongdom.orgmdpi.com This strategy often involves "charge-reversal," where the carboxyl group of the parent acid is tagged with a reagent containing a permanently positive charge, such as a quaternary amine. nih.govresearchgate.net This allows for highly sensitive detection in the positive ion mode using electrospray ionization (ESI), which is a soft ionization technique ideal for preventing fragmentation of the parent molecule. nih.gov The derivatized analyte can then be effectively separated using reversed-phase liquid chromatography. sfrbm.org

Quantitative Method Development and Validation

For research to be meaningful, analytical methods must be quantitative, providing accurate and precise measurements of the analyte concentration. This requires careful method development and a thorough validation process to ensure the data is reliable and reproducible.

The gold standard for quantification in mass spectrometry is the use of stable isotope-labeled internal standards (SIL-IS). researchgate.netscispace.com An ideal SIL-IS for the analysis of 6,8-Dihydroxyoctanoic acid methyl ester would be the same molecule in which several atoms (e.g., hydrogen, carbon) have been replaced with their heavy isotopes (e.g., deuterium (B1214612), ¹³C). lumiprobe.com

This internal standard is added to the sample at a known concentration at the very beginning of the sample preparation process. nih.gov Because the SIL-IS is chemically identical to the analyte, it experiences the same losses during extraction, derivatization, and injection. It also co-elutes chromatographically and experiences similar ionization efficiency or suppression in the MS source. scispace.comnih.gov By measuring the ratio of the signal from the native analyte to the signal from the SIL-IS, it is possible to correct for these variations, leading to a significant improvement in the accuracy and precision of the quantification. researchgate.net

Method validation ensures that the analytical procedure is fit for its intended purpose. Key parameters that must be assessed include linearity, recovery, and precision.

Linearity: This parameter defines the concentration range over which the instrument's response is directly proportional to the analyte concentration. It is determined by analyzing a series of calibration standards at different concentrations. The relationship is typically evaluated by the coefficient of determination (R²), with a value of ≥0.99 being a common acceptance criterion. researchgate.net

Recovery: Recovery assesses the efficiency of the sample extraction process. It is measured by comparing the analytical response of an analyte that has been added to a blank matrix and subjected to the full sample preparation procedure against the response of a standard solution at the same concentration.

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels: within a single run (intra-assay precision) and between different runs on different days (inter-assay precision). An RSD of ≤15% is often considered acceptable. researchgate.net

Defining the sensitivity of the method is critical. This is achieved by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value. It is often defined as the concentration that produces a signal-to-noise ratio of 3:1.

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov It is frequently defined as the lowest point on the calibration curve that meets the acceptance criteria for precision and accuracy (e.g., RSD ≤20%). For highly sensitive LC-MS/MS methods, LOQs can be in the femtomole to low nanomolar range. mdpi.com

Table 2: Typical Method Validation Acceptance Criteria This table provides common criteria used in the validation of quantitative bioanalytical methods.

| Validation Parameter | Acceptance Criterion | Description |

| Linearity (R²) | ≥ 0.99 | Indicates a strong correlation between concentration and instrument response across the calibration range. researchgate.net |

| Recovery (%) | 80 - 120% | The acceptable range for the efficiency of the analyte extraction from the sample matrix. |

| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | Measures the repeatability of the method. A lower %RSD indicates higher precision. researchgate.net |

| Accuracy (%Bias) | ± 15% (± 20% at LOQ) | Measures how close the measured value is to the true value. |

Derivatization Strategies for Enhanced Analytical Detection

The analysis of polar compounds like this compound by gas chromatography (GC) often requires derivatization to improve their analytical characteristics. gcms.czsigmaaldrich.comrestek.com The primary goals of derivatization are to increase the analyte's volatility, reduce its polarity, and enhance its thermal stability, thereby improving chromatographic peak shape and detection sensitivity. sigmaaldrich.comnih.gov For hydroxy fatty acids, the hydroxyl groups are the primary targets for derivatization.

Common strategies include silylation and acylation. Silylation involves replacing the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used to generate TMS esters. restek.com This method is effective for derivatizing hydroxyl groups, but it can also react with other functional groups present in the molecule. restek.com

Another approach is esterification, which converts the carboxylic acid group of the parent molecule, 6,8-dihydroxyoctanoic acid, into its methyl ester. This is often the first step before analyzing fatty acids by GC. sigmaaldrich.comscielo.br Reagents such as boron trifluoride-methanol (BF3-methanol) or acid-catalyzed methylation are commonly employed for this purpose. sigmaaldrich.comrestek.comnih.gov While the subject compound is already a methyl ester, further derivatization of its hydroxyl groups is necessary for optimal GC analysis.

For liquid chromatography (LC) analysis, particularly with fluorescence detection, derivatization with a fluorescent labeling agent can significantly enhance sensitivity. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react with hydroxyl groups to form highly fluorescent derivatives, allowing for detection at very low concentrations. researchgate.net

Table 1: Comparison of Derivatization Reagents for Hydroxy Fatty Acid Methyl Esters

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Primary Analytical Technique | Advantages |

|---|---|---|---|---|

| BSTFA or MSTFA (+TMCS) | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether | GC-MS | Increases volatility and thermal stability; produces characteristic mass spectra. restek.com |

| BF3-Methanol | Carboxylic Acid (-COOH) | Methyl Ester (FAME) | GC-MS, GC-FID | Selective for acids; mild reaction conditions. restek.com (Note: This step precedes hydroxyl derivatization for the parent acid). |

| Pentafluorobenzyl bromide (PFBBr) | Carboxylic Acid (-COOH), Hydroxyl (-OH) | Pentafluorobenzyl (PFB) ester/ether | GC-ECD | Creates derivatives with high electron-capturing ability, enhancing sensitivity for Electron Capture Detection (ECD). gcms.cz |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Hydroxyl (-OH) | Fluorescent FMOC derivative | HPLC-Fluorescence | Significantly improves detection limits for LC analysis. researchgate.net |

Stereochemical Analysis and Enantiomeric Excess Determination

This compound possesses a chiral center at the C6 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Distinguishing between and quantifying these enantiomers is crucial in many biological and synthetic contexts, as they can exhibit different biological activities. libretexts.org The measure of the purity of a chiral substance is known as enantiomeric excess (ee), which indicates how much one enantiomer is present in greater amounts than the other. wikipedia.org A 50:50 mixture of two enantiomers is called a racemic mixture and has an ee of 0%. libretexts.orgwikipedia.org

A primary strategy for separating enantiomers is to convert them into diastereomers by reacting the racemic mixture with a single, pure enantiomer of a chiral derivatizing agent. libretexts.orgnih.gov Diastereomers, unlike enantiomers, have different physical properties and can be separated using standard, non-chiral chromatographic techniques like HPLC on a silica gel column or achiral GC. libretexts.orgwur.nltcichemicals.commdpi.com

For chiral alcohols, chiral acids such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) are often used to form diastereomeric esters. libretexts.org Similarly, enantiopure reagents can be used to derivatize hydroxy fatty acids, allowing for the separation of the resulting diastereomers. wur.nl For instance, derivatizing a racemic hydroxy fatty acid with enantiopure (S)-ibuprofen allows the resolution of the enantiomer pairs as diastereomers via standard achiral GC-MS. wur.nl The relative peak areas of the separated diastereomers can then be used to calculate the enantiomeric excess of the original sample. wur.nl

The development of high-throughput screening methods has also led to optical techniques, such as those using circular dichroism (CD) spectroscopy combined with multivariate regression models, to determine both enantiomeric and diastereomeric excess without the need for chromatographic separation. nih.govbohrium.com

Table 2: Methods for Stereochemical Analysis of Chiral Alcohols/Hydroxy Acids

| Method | Principle | Typical Reagent/Technique | Analytical Output |

|---|---|---|---|

| Diastereomer Formation (Indirect Method) | Reaction of enantiomers with a chiral derivatizing agent to form separable diastereomers. libretexts.orgnih.gov | Mosher's acid, (S)-ibuprofen wur.nl, enantiopure camphorsultam derivatives mdpi.com | Separated peaks on achiral GC or HPLC, allowing for quantification of each enantiomer. wur.nlmdpi.com |

| Chiral Chromatography (Direct Method) | Direct separation of enantiomers on a chiral stationary phase (CSP). nih.gov | Cyclodextrin-based or polysaccharide-based chiral HPLC columns. nih.gov | Two distinct peaks for the R and S enantiomers. |

| NMR Spectroscopy with Chiral Shift Reagents | Formation of transient diastereomeric complexes that exhibit different chemical shifts in NMR. acs.org | Chiral lanthanide shift reagents, chiral boronic acids (e.g., with BINOL). acs.org | Separate signals in the 1H NMR spectrum for each enantiomer, allowing for integration and ee calculation. acs.org |

Structural Elucidation in Complex Biological and Synthetic Mixtures

Confirming the structure of this compound within a complex matrix requires a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS): Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for identifying fatty acid methyl esters. ekb.eg Electron Ionization (EI) is a "hard" ionization technique that produces a reproducible fragmentation pattern, which can be compared against spectral libraries like that of the National Institute of Standards and Technology (NIST) for identification. ekb.egjeol.com However, for some molecules, especially those with multiple functional groups, the molecular ion may not be observed in EI spectra. jeol.comjeol.com

Soft ionization techniques, such as Field Ionization (FI) or Photoionization (PI), are less energetic and are more likely to produce a detectable molecular ion, which is crucial for confirming the compound's molecular weight. jeol.comjeol.com High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, allowing for the determination of the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the definitive structural elucidation of molecules like this compound. nih.govaocs.org The ¹H NMR spectrum provides information about the chemical environment of each proton. For a typical fatty acid methyl ester, characteristic signals include a triplet around 2.3 ppm for the protons alpha to the ester group (C2) and a strong singlet around 3.7 ppm for the methyl ester protons. aocs.org The presence of hydroxyl groups introduces specific signals for the protons on the hydroxyl-bearing carbons (CH-OH). The chemical shift of these protons is dependent on their position along the fatty acid chain. aocs.org For instance, in methyl 12-hydroxyoctadecanoate, the proton at C12 is observed around 3.65 ppm. aocs.org For this compound, distinct signals would be expected for the protons at C6 and C8. Two-dimensional NMR techniques, such as COSY and HMQC/HSQC, can be used to establish connectivity between protons and carbons, confirming the precise locations of the two hydroxyl groups.

Table 3: Key Spectroscopic Data for Structural Elucidation of Dihydroxyoctanoic Acid Methyl Ester

| Technique | Expected Observation | Information Provided |

|---|---|---|

| GC-MS (EI) | Characteristic fragmentation pattern. | Structural fingerprint for library matching; confirmation of functional groups. ekb.eg |

| GC-MS (FI/PI) | Prominent molecular ion peak [M]+. | Confirmation of molecular weight. jeol.comjeol.com |

| 1H NMR | - Singlet ~3.7 ppm

| - Confirms methyl ester (-OCH3) group aocs.org |

| 13C NMR | - Signal ~174 ppm

| - Confirms ester carbonyl carbon

|

| 2D NMR (COSY, HSQC) | Correlation peaks between specific protons and carbons. | Unambiguously establishes the C6 and C8 positions of the hydroxyl groups by showing J-coupling and direct C-H correlations. nih.gov |

Biochemical Intermediacy and Metabolic Pathway Contributions

Role in Lipoic Acid Pathway Intermediary Metabolism and Cofactor Biogenesis

6,8-Dihydroxyoctanoic acid methyl ester is recognized as a key synthetic intermediate in the chemical production of alpha-lipoic acid (ALA), a vital antioxidant and a cofactor for several mitochondrial dehydrogenase complexes. While not a direct metabolite in the de novo biosynthesis of lipoic acid within cellular systems, its structure mirrors that of naturally occurring precursors. The established chemical synthesis pathways utilize this compound as a crucial stepping stone to construct the dithiolane ring characteristic of lipoic acid.

In a typical synthetic route, this dihydroxy ester undergoes chemical modifications to introduce the sulfur atoms at the C6 and C8 positions, ultimately leading to the formation of lipoic acid methyl ester, which is then hydrolyzed to yield free lipoic acid. This synthetic pathway, in essence, parallels the biological objective of the natural lipoic acid biosynthesis pathway, which commences with octanoic acid. In biological systems, octanoic acid is converted to octanoyl-ACP and subsequently undergoes sulfur insertion to form lipoic acid. Therefore, this compound serves as an important laboratory precursor that facilitates the production of lipoic acid for research and therapeutic applications, thereby contributing to the understanding and manipulation of cofactor biogenesis.

| Key Intermediates in Lipoic Acid Synthesis | |

| Compound | Role |

| Octanoic Acid | Starting precursor in de novo biosynthesis wikipedia.org |

| Octanoyl-ACP | Activated form of octanoic acid in mitochondria wikipedia.org |

| This compound | Synthetic intermediate in chemical synthesis |

| Lipoic Acid Methyl Ester | Immediate precursor to lipoic acid in chemical synthesis |

| Alpha-Lipoic Acid | The final bioactive cofactor slq.qld.gov.au |

Substrate for Enzymatic Reactions in Cellular Systems

Currently, there is a lack of direct scientific evidence identifying specific enzymes that utilize this compound as a substrate within cellular systems. The focus of research on the lipoic acid pathway has primarily been on the natural intermediates, such as octanoyl-ACP, and the enzymes that act upon them.

The key enzymes in the de novo biosynthesis of lipoic acid are octanoyltransferase and lipoyl synthase. Octanoyltransferase is responsible for attaching the octanoyl moiety to the lipoyl domains of target proteins wikipedia.org. Subsequently, lipoyl synthase, a radical SAM enzyme, catalyzes the insertion of two sulfur atoms into the C6 and C8 positions of the protein-bound octanoyl group to form the lipoyl moiety researchgate.net.

Given that this compound is a synthetic compound, it is plausible that cellular enzymes may not recognize it as a natural substrate. However, esterases are a broad class of enzymes that can hydrolyze ester bonds, and it is conceivable that cellular esterases could potentially hydrolyze the methyl ester of 6,8-Dihydroxyoctanoic acid to its corresponding carboxylic acid. Further research would be necessary to investigate whether this free acid could then enter any metabolic pathways.

| Enzymes in the Lipoic Acid Biosynthetic Pathway | |

| Enzyme | Function |

| Octanoyltransferase | Transfers the octanoyl group to apo-proteins wikipedia.org |

| Lipoyl Synthase | Inserts sulfur atoms to form the lipoyl moiety researchgate.net |

| Lipoate-protein ligase | Attaches free lipoate to apo-proteins (salvage pathway) wikipedia.org |

Investigation of Metabolic Flux and Pathway Branching

Direct studies on the metabolic flux and potential pathway branching of this compound are not available in the current scientific literature. As a synthetic intermediate, its metabolic fate within a cell has not been a primary area of investigation. However, we can infer potential metabolic routes by examining the metabolism of structurally related medium-chain fatty acids (MCFAs), such as octanoic acid.

Octanoic acid can be metabolized through mitochondrial β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be used for the synthesis of other molecules frontiersin.orgmdpi.com. It can also be a substrate for the synthesis of ketone bodies in the liver frontiersin.org. Studies on glioblastoma cells have shown that octanoic acid primarily affects mitochondrial metabolism frontiersin.org.

Should this compound be hydrolyzed to its free acid form within the cell, its subsequent metabolism would likely be influenced by the presence of the two hydroxyl groups. These polar groups could potentially alter its transport across mitochondrial membranes and its recognition by enzymes of fatty acid oxidation. It is also possible that the hydroxylated octanoic acid could be directed towards pathways of detoxification and excretion. Without specific research, any discussion of its metabolic flux remains speculative.

Contributions to Cellular Redox Regulation Research

The primary contribution of this compound to cellular redox regulation research is indirect, stemming from its role as a precursor in the synthesis of alpha-lipoic acid slq.qld.gov.au. Lipoic acid and its reduced form, dihydrolipoic acid (DHLA), constitute a potent redox couple that plays a significant role in maintaining cellular redox homeostasis jst.go.jpnih.gov.

The availability of synthetic lipoic acid, made possible through intermediates like this compound, has been crucial for a vast body of research into its antioxidant and redox-modulating properties. Lipoic acid is known to:

Act as a cofactor for mitochondrial dehydrogenase complexes, which are central to energy metabolism and are also sources of reactive oxygen species (ROS) nih.govresearchgate.net.

Directly scavenge various ROS, thereby protecting cells from oxidative damage jst.go.jp.

Regenerate other important antioxidants, such as vitamin C, vitamin E, and glutathione jst.go.jp.

Modulate the activity of redox-sensitive signaling pathways and transcription factors, such as NF-κB nih.gov.

Conclusion and Future Research Directions

Synthesis and Biosynthesis Advancements

The preparation of enantiomerically pure 6,8-Dihydroxyoctanoic acid methyl ester is crucial for its application as a precursor to biologically active molecules. Research has focused on both chemical and enzymatic methods to achieve high stereoselectivity.

Chemical Synthesis: Asymmetric synthesis is a cornerstone for producing specific enantiomers of this compound. One prominent method is the asymmetric chemocatalytic hydrogenation of 8-hydroxy-6-oxo-octanoic acid esters. This process utilizes complexes of ruthenium and optically active phosphines as catalysts to achieve high chemical and optical yields. google.com

Enzymatic and Biocatalytic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The enantioselective synthesis of (S)-(-)-6,8-dihydroxyoctanoic acid methyl ester has been successfully demonstrated through the enzymatic reduction of methyl 8-methoxy-6-oxooctanoate using baker's yeast (Saccharomyces cerevisiae). google.com Another approach involves the stereocontrolled reduction of methyl 8,8-dimethyl-6-oxo-octanoate, using immobilized baker's yeast as the key step to produce (S)-(–)-methyl 6,8-dihydroxyoctanoate. rsc.org

| Synthesis Method | Precursor | Key Reagent/Catalyst | Product | Reference |

| Asymmetric Hydrogenation | 8-hydroxy-6-oxo-octanoic acid esters | Ruthenium-phosphine complexes | Enantiomer-free 6,8-dihydroxyoctanoic acid esters | google.com |

| Enzymatic Reduction | Methyl 8-methoxy-6-oxooctanoate | Baker's yeast | (S)-(-)-6,8-dihydroxyoctanoic acid methyl ester | google.com |

| Stereocontrolled Reduction | Methyl 8,8-dimethyl-6-oxo-octanoate | Immobilized Baker's yeast | (S)-(–)-Methyl 6,8-dihydroxyoctanoate | rsc.org |

Biosynthesis: While direct biosynthetic pathways for 6,8-dihydroxyoctanoic acid in microorganisms are not extensively documented, research into related molecules provides a blueprint for future advancements. For instance, the de novo biosynthesis of 8-hydroxyoctanoic acid has been established in Saccharomyces cerevisiae. nih.gov This was achieved by engineering the fatty acid synthase (FAS) to produce octanoic acid, which is then hydroxylated by a cytochrome P450 (CYP) enzyme. nih.govresearchgate.net Future work could involve identifying or engineering enzymes capable of introducing a second hydroxyl group at the C-6 position, potentially leading to a complete microbial synthesis route from simple carbon sources like glucose. nih.gov

Emerging Analytical Methodologies and Technologies

The accurate detection and quantification of this compound, particularly in complex biological matrices, are essential for research and quality control. Methodologies developed for fatty acid esters of hydroxy fatty acids (FAHFAs) and other fatty acid methyl esters (FAMEs) are directly applicable.

Gas Chromatography (GC): Gas chromatography is a foundational technique for the analysis of volatile compounds like FAMEs. When coupled with a Flame Ionization Detector (GC-FID), it provides robust quantification. For structural elucidation and identification in complex mixtures, GC coupled with Mass Spectrometry (GC-MS) is the method of choice. ekb.eg Chiral GC columns can be employed to separate and quantify the individual enantiomers of the ester. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For hydroxy fatty acids and their esters, which may require derivatization for GC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful, cutting-edge alternative. nih.govmdpi.com LC-MS offers high sensitivity and selectivity without the need for derivatization, making it ideal for analyzing low-abundance lipids in biological samples. nih.govmdpi.comnih.gov Automated methods combining solid-phase extraction (SPE) with LC-MS/MS have been developed for high-throughput analysis of FAHFAs in serum. nih.gov

| Analytical Technique | Principle | Advantages | Common Applications |

| GC-FID | Separation by volatility, detection by flame ionization. | Robust, quantitative, well-established. | Routine quality control, purity assessment. |

| GC-MS | Separation by volatility, detection by mass fragmentation. | High specificity, structural identification. | Identification in complex mixtures, metabolite profiling. |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | High sensitivity and selectivity, no derivatization needed. | Analysis in biological fluids, lipidomics research. nih.govmdpi.comnih.gov |

Untapped Research Avenues for Chemical Biology and Synthetic Applications

Beyond its established role as a precursor, the unique structure of this compound offers significant potential for broader applications.

Chemical Biology: The class of fatty acid esters of hydroxy fatty acids (FAHFAs) has been identified as a novel group of endogenous lipids with anti-diabetic and anti-inflammatory properties. mdpi.com While the specific biological activity of this compound has not been deeply explored, its structure warrants investigation. Future research could explore its potential role in cellular signaling, its interaction with metabolic enzymes, and whether it exhibits therapeutic properties similar to other FAHFAs. Synthesizing isotopically labeled versions could create valuable chemical probes to trace fatty acid metabolism and investigate the pathways related to lipoic acid synthesis and function.

Synthetic Applications: The primary synthetic application is as a chiral precursor for (R)-(+)-α-lipoic acid. rsc.org However, its utility as a building block in "chiral pool" synthesis is an underexplored area. mdpi.com The molecule contains two chiral centers and multiple functional groups (two hydroxyls and an ester), making it a versatile starting material for the stereoselective synthesis of other complex natural products, pharmaceuticals, or specialty polymers. researchgate.net For example, the diol functionality could be used to construct macrocycles or be differentially protected to allow for stepwise elaboration into more complex molecular architectures. Exploring its use in asymmetric hydroamination reactions or as a chiral ligand component could also open new synthetic pathways. mdpi.com

Q & A

Q. How is this compound structurally characterized in academic research?

- Methodology : Use NMR (¹H/¹³C) to identify hydroxyl and ester groups. GC-MS with polar cyanosilicone columns (e.g., AOCS/AOAC methods) resolves structural analogs like 8-methoxy octanoic acid methyl ester, leveraging retention time matching and Wiley library spectra . FT-IR confirms ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl bands (~3400 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₁₁H₂₂O₄ for dimethoxy derivatives) .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

- Methodology : Gas chromatography (GC) with flame ionization detection (FID) or MS is standard. Derivatize free hydroxyl groups using silylation (e.g., BSTFA) to improve volatility. Polar columns (e.g., HP-88 or SP-2560) separate geometric isomers, as shown for trans-fatty acid methyl esters (FAMEs) . Quantify using internal standards (e.g., nonanedioic acid dimethyl ester) with calibration curves .

Q. What physicochemical properties are critical for handling this compound in the lab?

- Key Properties : Density (~1.094 g/cm³) and boiling point (e.g., 288.5°C for ethyl analogs) inform solvent selection and distillation . Hydrophilicity from hydroxyl groups necessitates anhydrous storage. Safety protocols include NIOSH/MSHA respirators and EN149-compatible gloves to mitigate toxicity (OSHA Category 4 oral hazard) .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Protocols : Store at 2–8°C in amber vials under nitrogen to avoid oxidation. Use chemical fume hoods for synthesis and wear OSHA-compliant eye protection. Dispose of waste via EPA-approved incineration, noting aquatic toxicity (H413 hazard) .

Advanced Research Questions

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using HPLC-UV at 25–60°C and pH 3–8. Monitor degradation products (e.g., free acids or lactones) via MS fragmentation patterns. Compare with dimethoxy derivatives, which show enhanced stability due to reduced hydroxyl reactivity .

Q. What strategies are effective for synthesizing sulfur-containing derivatives (e.g., 6,8-dithiooctanoic acid methyl ester)?

- Methodology : Replace hydroxyl groups with thiols via Mitsunobu reaction (using DIAD/TPP) or nucleophilic substitution with Lawesson’s reagent. Purify using reverse-phase HPLC and characterize via LC-MS/MS. Reference dithiooctanoic acid analogs for reaction optimization .

Q. How can computational modeling predict the compound’s interactions in biological systems?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., lipases or oxidoreductases). Calculate binding energies and compare with experimental IC₅₀ values. Use DFT (B3LYP/6-31G*) to model hydrogen bonding and steric effects, referencing IUPAC InChIKeys (e.g., BYAKBTBKBLTLPV) .

Q. What contradictions exist in reported GC-MS data for hydroxylated FAMEs, and how can they be resolved?

Q. How does the compound’s stereochemistry influence its reactivity in esterification or oxidation reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.